molecular formula C18H19ClN2 B099693 2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine CAS No. 17617-11-7

2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine

Cat. No. B099693
CAS RN: 17617-11-7
M. Wt: 298.8 g/mol
InChI Key: VJIOOEKUNBUDGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine is a chemical compound that has been extensively studied in the field of medicinal chemistry. It belongs to the class of benzodiazepines and has been found to possess a wide range of pharmacological properties.

Scientific Research Applications

2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine has been extensively studied for its pharmacological properties. It has been found to possess anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties. It has also been found to have potential as an antidepressant, antipsychotic, and antitumor agent. Additionally, it has been studied for its potential as a drug for the treatment of drug addiction and withdrawal symptoms.

Mechanism Of Action

The exact mechanism of action of 2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine is not fully understood. However, it is believed to act on the GABA-A receptor, which is a type of receptor that is involved in the inhibition of neurotransmitter release in the brain. By binding to this receptor, 2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine enhances the inhibitory effects of GABA, leading to its pharmacological effects.

Biochemical And Physiological Effects

2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine has been found to have several biochemical and physiological effects. It has been found to decrease neuronal excitability, increase the threshold for convulsions, and decrease muscle tone. It has also been found to have anxiolytic and sedative effects, which make it useful in the treatment of anxiety and sleep disorders.

Advantages And Limitations For Lab Experiments

2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine has several advantages and limitations for lab experiments. One of the advantages is that it has a well-defined mechanism of action, which makes it useful for studying the GABA-A receptor. Additionally, it has been extensively studied, which means that there is a wealth of data available on its pharmacological properties. However, one of the limitations is that it has a complex synthesis method, which can make it difficult to obtain in large quantities. Additionally, it has been found to have low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine. One direction is to study its potential as an antidepressant and antipsychotic agent. Another direction is to study its potential as a drug for the treatment of drug addiction and withdrawal symptoms. Additionally, there is potential for the development of new derivatives of 2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine with improved pharmacological properties. Finally, there is potential for the development of new synthesis methods that are more efficient and cost-effective.
Conclusion:
In conclusion, 2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine is a chemical compound that has been extensively studied for its pharmacological properties. It has been found to possess anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties, and has potential as an antidepressant, antipsychotic, and antitumor agent. Its mechanism of action involves binding to the GABA-A receptor, which enhances the inhibitory effects of GABA. While it has several advantages for lab experiments, such as a well-defined mechanism of action, it also has limitations, such as a complex synthesis method and low solubility in water. There are several future directions for the study of 2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine, including the development of new derivatives and synthesis methods, and the study of its potential as an antidepressant and antipsychotic agent.

Synthesis Methods

The synthesis of 2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine is a complex process that involves several steps. The most commonly used method for its synthesis is the Pictet-Spengler reaction. This reaction involves the condensation of an amino acid with an aldehyde or ketone, followed by cyclization to form the benzodiazepine ring. The final step involves the introduction of a chloro group at the 2-position of the benzodiazepine ring.

properties

CAS RN

17617-11-7

Product Name

2-Chloro-5-methyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine

Molecular Formula

C18H19ClN2

Molecular Weight

298.8 g/mol

IUPAC Name

2-chloro-5-methyl-7,9,10,14b-tetrahydro-6H-isoquinolino[2,1-d][1,4]benzodiazepine

InChI

InChI=1S/C18H19ClN2/c1-20-10-11-21-9-8-13-4-2-3-5-15(13)18(21)16-12-14(19)6-7-17(16)20/h2-7,12,18H,8-11H2,1H3

InChI Key

VJIOOEKUNBUDGM-UHFFFAOYSA-N

SMILES

CN1CCN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)Cl

Canonical SMILES

CN1CCN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)Cl

Other CAS RN

47124-18-5
48187-65-1

Pictograms

Irritant

synonyms

2-Chloro-5,6,7,9,10,14b-hexahydro-5-methylisoquino[2,1-d][1,4]benzodiazepine

Origin of Product

United States

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